molecular formula C13H17N3O B7932380 2-Amino-N-(2-cyano-benzyl)-N-isopropyl-acetamide

2-Amino-N-(2-cyano-benzyl)-N-isopropyl-acetamide

Cat. No.: B7932380
M. Wt: 231.29 g/mol
InChI Key: FWVVLYQTJZGCAI-UHFFFAOYSA-N
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Description

2-Amino-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an amine group, a cyano group, and an isopropyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-cyano-benzyl)-N-isopropyl-acetamide typically involves the cyanoacetylation of amines. This process can be achieved through the reaction of 2-cyanobenzylamine with isopropyl acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and efficiency. The use of catalysts and advanced purification techniques can enhance the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2-cyano-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(2-cyano-benzyl)-N-isopropyl-acetamide has found applications in various scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-N-(2-cyano-benzyl)-N-isopropyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group, in particular, plays a crucial role in its biological activity, as it can interact with enzymes and receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but the compound's ability to modulate biological processes makes it a valuable tool in research.

Comparison with Similar Compounds

  • Cyanoacetic acid

  • Cyanoacetamide

  • N-cyano-N-alkylacetamides

  • 2-cyanobenzylamine derivatives

Properties

IUPAC Name

2-amino-N-[(2-cyanophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(2)16(13(17)8-15)9-12-6-4-3-5-11(12)7-14/h3-6,10H,8-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVVLYQTJZGCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1C#N)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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